

What is Rifapentine-d9 and its primary use in research?

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Compound of Interest

Compound Name: Rifapentine-d9

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Rifapentine-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Rifapentine-d9**, a deuterated analog of the antibiotic Rifapentine. Its primary application in research is as an internal standard for the highly accurate quantification of Rifapentine and its metabolites in biological matrices through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details its chemical properties, presents quantitative data from bioanalytical methods, and outlines a comprehensive experimental protocol for its use.

Core Concepts: The Role of a Deuterated Internal Standard

In quantitative mass spectrometry, an ideal internal standard is a compound that is chemically almost identical to the analyte of interest but has a different mass. This allows it to be distinguished by the mass spectrometer. Deuterated standards like **Rifapentine-d9** are considered the gold standard for such applications. By adding a known quantity of the deuterated standard to a sample, variations in sample preparation, injection volume, and ionization efficiency can be normalized, leading to more accurate and precise quantification of the target analyte, Rifapentine.

Chemical and Physical Properties of Rifapentine-d9

Rifapentine-d9 is structurally identical to Rifapentine, with the exception of nine deuterium atoms replacing nine hydrogen atoms on the cyclopentyl moiety. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the unlabeled Rifapentine by a mass spectrometer.

Property	Value	Source
Molecular Formula	C47H55D9N4O12	[1] [2]
Molecular Weight	886.1 g/mol	[1] [2]
Synonyms	Cyclopentylrifampicin-d9, 3- [[[(4-cyclopentyl-1- piperazinyl)imino]methyl]- rifamycin-d9	[1] [2] [3]
Purity	≥99% deuterated forms (d1- d9)	[1] [2]
Solubility	Soluble in Acetonitrile, DMSO, and Methanol	[1] [2]
Storage	-20°C	[1] [3]

Primary Research Use: Bioanalytical Quantification

The principal application of **Rifapentine-d9** is as an internal standard in the development and validation of bioanalytical methods for the quantification of Rifapentine in biological samples such as human plasma.[\[4\]](#)[\[5\]](#)[\[6\]](#) This is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of Rifapentine, a key antibiotic in the treatment of tuberculosis.[\[4\]](#)[\[7\]](#)[\[8\]](#)

A highly sensitive and specific LC-MS/MS method has been developed and validated for the simultaneous quantification of Rifapentine and its active metabolite, 25-desacetyl rifapentine, in human plasma using **Rifapentine-d9** and 25-desacetyl rifapentine-d8 as internal standards.[\[4\]](#)

LC-MS/MS Method Parameters

The following tables summarize the key quantitative parameters from a validated LC-MS/MS method for the analysis of Rifapentine in human plasma.[4]

Table 1: Chromatographic Conditions

Parameter	Value
LC System	Sciex Exton LC system
Column	Supelco Discovery C18 (10 cm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile:Methanol (50:50 v/v) and 10 mM Ammonium Formate (70:30 v/v)
Flow Rate	1.0 mL/min
Total Run Time	8.00 minutes

Table 2: Mass Spectrometry Parameters

Parameter	Value
Mass Spectrometer	Sciex API 4500 triple-quadrupole
Ion Source	Electrospray Ionization (ESI)
Ionization Mode	Positive Ion [M+H] ⁺
Curtain Gas Flow	35.00 L/hour
Collision Gas Flow	8 L/hour
Declustering Potential	40 V
Collision Energy	20 V

Table 3: Analyte and Internal Standard Properties

Analyte	Retention Time (min)
Rifapentine	2.45
25-desacetyl rifapentine	1.77
Rifapentine-d9 (Internal Standard)	2.30
25-desacetyl rifapentine-d8 (Internal Standard)	1.68

Table 4: Calibration Curve and Linearity

Analyte	Concentration Range (ng/mL)
Rifapentine	60.061 - 8008.134
25-desacetyl rifapentine	30.000 - 4000.015

Experimental Protocol: Quantification of Rifapentine in Human Plasma

The following is a detailed methodology for the quantification of Rifapentine in human plasma using **Rifapentine-d9** as an internal standard, based on a validated LC-MS/MS method.[\[4\]](#)

Preparation of Stock and Working Solutions

- **Rifapentine Stock Solution (1000 µg/mL):** Accurately weigh approximately 1 mg of Rifapentine analytical standard and transfer it into a 1 mL volumetric flask. Dissolve and make up the volume with methanol.
- **Rifapentine-d9 Stock Solution (1000 µg/mL):** Accurately weigh approximately 1 mg of **Rifapentine-d9** analytical standard and transfer it into a 1 mL volumetric flask. Dissolve and make up the volume with methanol.[\[4\]](#)
- **Working Solutions:** Prepare working solutions of Rifapentine and **Rifapentine-d9** by appropriate serial dilutions of the stock solutions with a suitable solvent, typically methanol or a mixture of methanol and water.

Sample Preparation (Protein Precipitation)

- Pipette 50 μL of human plasma sample into a clean microcentrifuge tube.
- Add 25 μL of the **Rifapentine-d9** internal standard working solution.
- Add 25 μL of methanol.
- Vortex the mixture.
- Add 150 μL of a precipitation solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).[9]
- Vortex the mixture thoroughly to precipitate plasma proteins.
- Centrifuge the samples at high speed (e.g., 13,000 x g) for 20 minutes at 10°C to pellet the precipitated proteins.[9]
- Carefully transfer 100 μL of the supernatant to a clean tube.
- Dilute the supernatant with 150 μL of Type 1 water.[9]
- Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

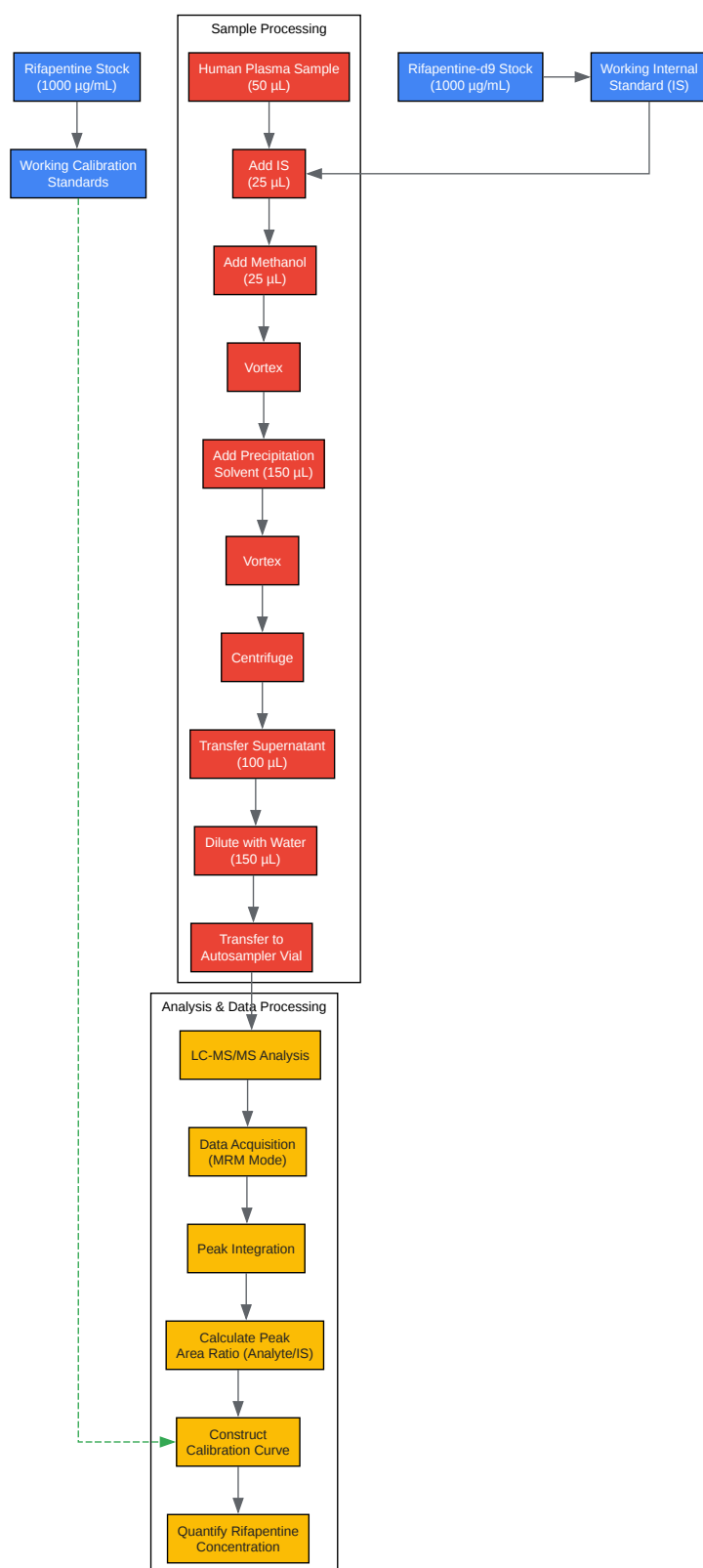
- Inject a defined volume of the prepared sample (e.g., 2 μL) onto the LC-MS/MS system.[9]
- Run the analysis using the chromatographic and mass spectrometric conditions outlined in Tables 1 and 2.
- Monitor the specific ion transitions for Rifapentine and **Rifapentine-d9** in multiple reaction monitoring (MRM) mode.

Data Analysis

- Integrate the peak areas for both Rifapentine and **Rifapentine-d9**.
- Calculate the peak area ratio of Rifapentine to **Rifapentine-d9**.

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of Rifapentine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram



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Caption: Workflow for the bioanalytical quantification of Rifapentine in human plasma.

Conclusion

Rifapentine-d9 serves as an indispensable tool for researchers and drug development professionals engaged in the study of Rifapentine. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate pharmacokinetic and bioequivalence data, which are fundamental to the safe and effective clinical use of this vital antituberculosis medication. The detailed protocol and quantitative data provided in this guide offer a solid foundation for the implementation of robust bioanalytical methods for Rifapentine.

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